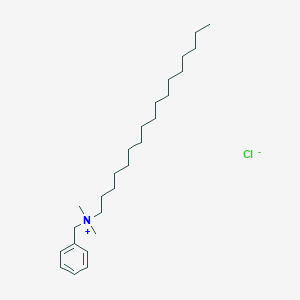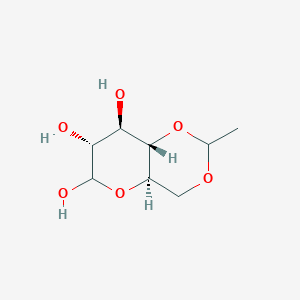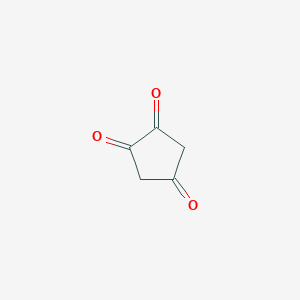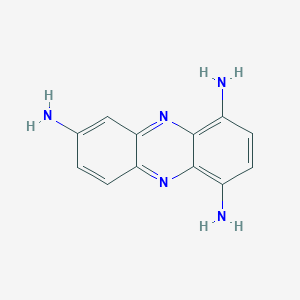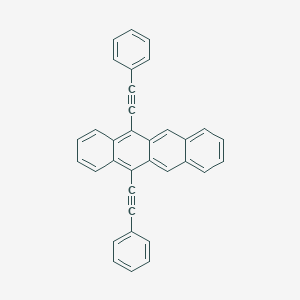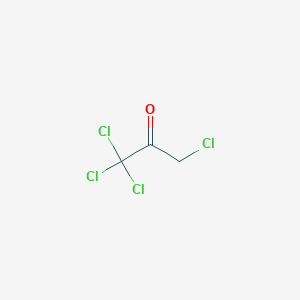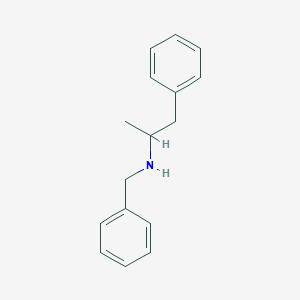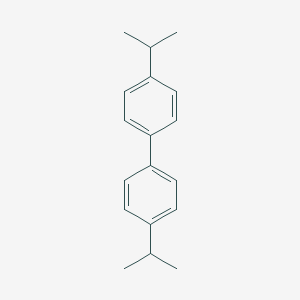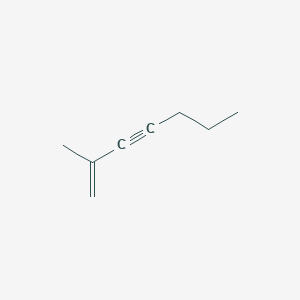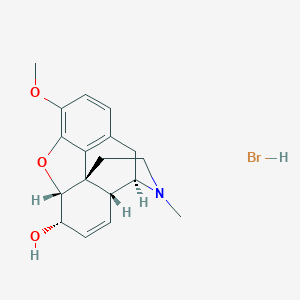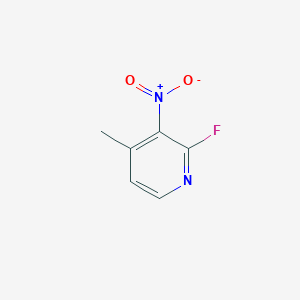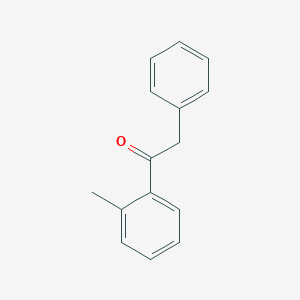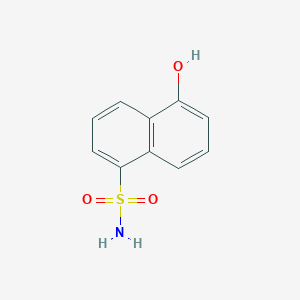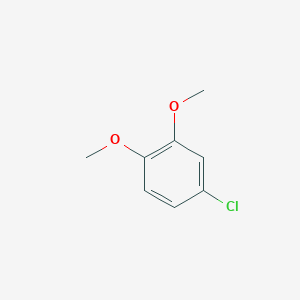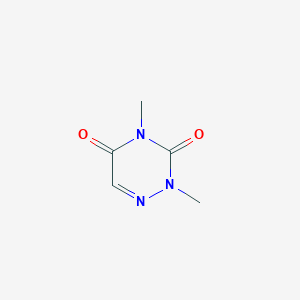
2,4-Dimethyl-1,2,4-triazine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1,2,4-triazine-3,5-dione (DMTD) is a heterocyclic compound that has been widely used in the field of organic chemistry. It is a white crystalline solid that is soluble in water and organic solvents. DMTD has a unique chemical structure that makes it a valuable compound for various applications.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1,2,4-triazine-3,5-dione is not fully understood, but it is believed to act as an electrophile in chemical reactions. 2,4-Dimethyl-1,2,4-triazine-3,5-dione can react with nucleophiles, such as amines and alcohols, to form adducts. It can also react with other electrophiles, such as alkyl halides, to form substituted triazines.
Efectos Bioquímicos Y Fisiológicos
2,4-Dimethyl-1,2,4-triazine-3,5-dione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, to have antimicrobial activity against bacteria and fungi, and to have antioxidant properties. 2,4-Dimethyl-1,2,4-triazine-3,5-dione has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dimethyl-1,2,4-triazine-3,5-dione has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity. However, 2,4-Dimethyl-1,2,4-triazine-3,5-dione can also be difficult to handle due to its sensitivity to moisture and its tendency to decompose at high temperatures.
Direcciones Futuras
There are several future directions for the study of 2,4-Dimethyl-1,2,4-triazine-3,5-dione. One area of research is the development of new synthetic methods for 2,4-Dimethyl-1,2,4-triazine-3,5-dione and its derivatives. Another area of research is the investigation of the mechanism of action of 2,4-Dimethyl-1,2,4-triazine-3,5-dione and its potential applications in various fields, such as medicine and agriculture. Additionally, the development of new applications for 2,4-Dimethyl-1,2,4-triazine-3,5-dione, such as in the production of new materials and catalysts, is an area of interest for future research.
Conclusion
In conclusion, 2,4-Dimethyl-1,2,4-triazine-3,5-dione is a valuable compound for various applications in scientific research. Its unique chemical structure and properties make it a versatile compound that can be used as a reagent, building block, and catalyst. 2,4-Dimethyl-1,2,4-triazine-3,5-dione has also been shown to have various biochemical and physiological effects, including neuroprotective and antioxidant properties. There are several future directions for the study of 2,4-Dimethyl-1,2,4-triazine-3,5-dione, including the development of new synthetic methods, investigation of its mechanism of action, and the development of new applications.
Métodos De Síntesis
2,4-Dimethyl-1,2,4-triazine-3,5-dione can be synthesized through various methods, including the reaction of cyanuric chloride with dimethylamine or the reaction of cyanuric acid with dimethylamine hydrochloride. The reaction between cyanuric acid and dimethylamine hydrochloride is the most common method used for the synthesis of 2,4-Dimethyl-1,2,4-triazine-3,5-dione. The reaction takes place in the presence of a catalyst, such as triethylamine, and produces 2,4-Dimethyl-1,2,4-triazine-3,5-dione as a white crystalline solid.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1,2,4-triazine-3,5-dione has been extensively studied for its various applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis, a building block for the synthesis of other compounds, and a catalyst in chemical reactions. 2,4-Dimethyl-1,2,4-triazine-3,5-dione has also been used as a herbicide and a pesticide.
Propiedades
Número CAS |
15677-10-8 |
|---|---|
Nombre del producto |
2,4-Dimethyl-1,2,4-triazine-3,5-dione |
Fórmula molecular |
C5H7N3O2 |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
2,4-dimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H7N3O2/c1-7-4(9)3-6-8(2)5(7)10/h3H,1-2H3 |
Clave InChI |
IVFPHZYXZYQYNI-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NN(C1=O)C |
SMILES canónico |
CN1C(=O)C=NN(C1=O)C |
Otros números CAS |
15677-10-8 |
Sinónimos |
2,4-dimethyl-1,2,4-triazine-3,5-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



